2-Fluoroanthracene-9,10-dione
Overview
Description
2-Fluoroanthracene-9,10-dione is a chemical compound with the molecular formula C({14})H({7})FO(_{2}). It is a derivative of anthracene, specifically substituted at the 2-position with a fluorine atom. This compound is part of the anthraquinone family, known for its rigid, planar, and aromatic structure. Anthraquinones are widely used in various industrial applications, including the production of dyes, pigments, and as intermediates in organic synthesis .
Preparation Methods
The synthesis of 2-Fluoroanthracene-9,10-dione can be achieved through several methods:
Oxidation of Anthracene: Anthracene obtained from coal tar can be oxidized to produce anthracene-9,10-dione, which can then be fluorinated at the 2-position.
Friedel-Crafts Reaction: This involves the reaction between phthalic anhydride and benzene to produce o-benzoylbenzoic acid, which is then cyclized to form anthracene-9,10-dione.
Diels-Alder Reaction: This method uses a Diels-Alder reaction to form the anthracene-9,10-dione scaffold, followed by fluorination.
Industrial production methods typically involve large-scale oxidation and fluorination processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Fluoroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction.
Scientific Research Applications
2-Fluoroanthracene-9,10-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoroanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, altering their function.
Pathways Involved: The compound can affect oxidative stress pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
2-Fluoroanthracene-9,10-dione can be compared with other anthraquinone derivatives:
Properties
IUPAC Name |
2-fluoroanthracene-9,10-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FO2/c15-8-5-6-11-12(7-8)14(17)10-4-2-1-3-9(10)13(11)16/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZBKGLFBCHVMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972651 | |
Record name | 2-Fluoroanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40972651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
572-84-9 | |
Record name | 2-Fluoro-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=572-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9, 2-fluoro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37110 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluoroanthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40972651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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